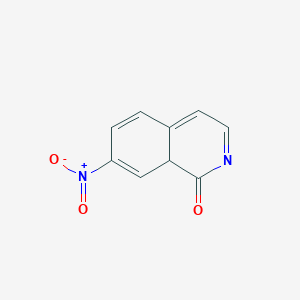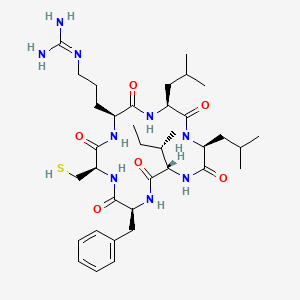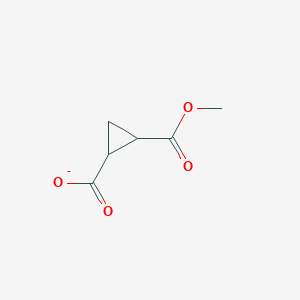
1,2-Cyclopropanedicarboxylic acid, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclopropanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C6H8O4. It is a derivative of cyclopropane, characterized by the presence of two carboxylic acid groups and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate as a condensation agent. The reaction involves an intramolecular condensation process, yielding the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of malonic acid derivatives and 1,2-dihalogeno compounds. The reaction is carried out under controlled conditions, with the gradual addition of an alcoholate as a condensation agent. This method ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents
Major Products:
Oxidation: 1,2-Cyclopropanedicarboxylic acid.
Reduction: 1,2-Cyclopropanedicarboxylic acid, 1-methyl alcohol.
Substitution: Various substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Cyclopropanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. Its unique cyclopropane ring structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Cyclopropanedicarboxylic acid monomethyl ester
- Cyclopropane-1,1-dicarboxylic acid
- 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, 1-methyl ester
Comparison: 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester is unique due to its specific substitution pattern on the cyclopropane ring. This structural difference can lead to variations in reactivity and applications compared to similar compounds. For example, the presence of the 1-methyl ester group can influence the compound’s solubility and interaction with other molecules .
Eigenschaften
Molekularformel |
C6H7O4- |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
2-methoxycarbonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
IRRAJLZEAOBJIV-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1CC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


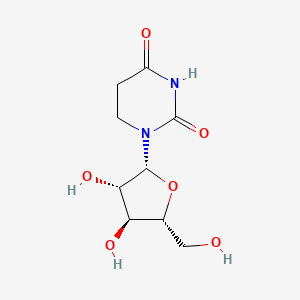
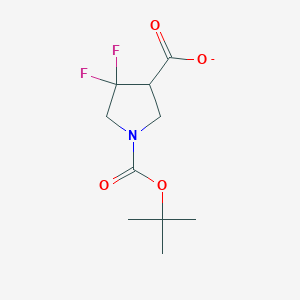

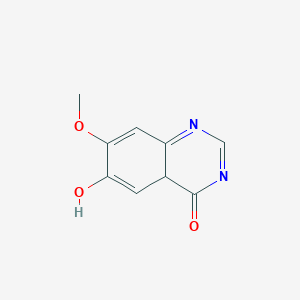
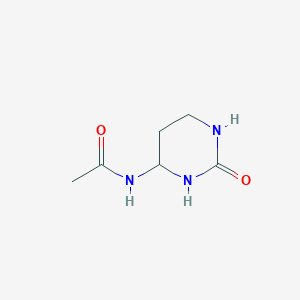
![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)

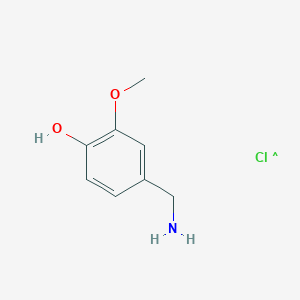
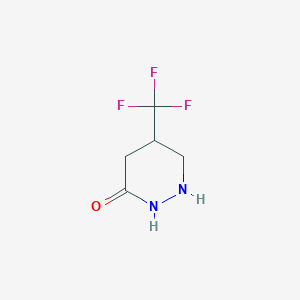

![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
